3-(benzenesulfonyl)-N-(1-benzylpiperidin-4-yl)triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-(1-benzylpiperidin-4-yl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a piperidine ring, a triazoloquinazoline core, and a phenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step involves the alkylation of the piperidine ring using benzyl halides in the presence of a base.
Construction of the Triazoloquinazoline Core: This is usually done through a series of cyclization reactions involving hydrazines and aldehydes or ketones.
Attachment of the Phenylsulfonyl Group: This step typically involves sulfonylation reactions using phenylsulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be compared with other similar compounds, such as:
Triazoloquinazolines: These compounds share the triazoloquinazoline core and may exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring may have comparable chemical reactivity and pharmacological properties.
Phenylsulfonyl Compounds: These molecules contain the phenylsulfonyl group and may participate in similar chemical reactions.
The uniqueness of N-(1-benzylpiperidin-4-yl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26N6O2S |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(1-benzylpiperidin-4-yl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C27H26N6O2S/c34-36(35,22-11-5-2-6-12-22)27-26-29-25(23-13-7-8-14-24(23)33(26)31-30-27)28-21-15-17-32(18-16-21)19-20-9-3-1-4-10-20/h1-14,21H,15-19H2,(H,28,29) |
InChI Key |
MJBXKUSBMWNPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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